N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide
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Description
N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to a class of drugs known as benzamides and has been studied for its potential use in treating various medical conditions.
Scientific Research Applications
Research Applications of Similar Compounds
Neurological Research
Fluorinated derivatives of WAY 100635 have been synthesized and evaluated for their biological properties in rats, indicating potential applications in neurological research and imaging of serotonin receptors (Lang et al., 1999).
Cognitive Dysfunction Studies
The effects of NE-100 on phencyclidine-induced cognitive dysfunction in rats were investigated, suggesting applications in the study of cognitive disorders and the potential therapeutic effects of sigma receptor ligands (Ogawa et al., 1994).
Antimicrobial Research
Synthesis and evaluation of new pyridine derivatives, including studies on their antimicrobial activity, indicate applications in developing novel antimicrobial agents (Patel et al., 2011).
Cancer Research
The potential use of radioiodinated benzamide, P[125I]MBA, as a sigma receptor binding radioligand for imaging breast cancer was explored, highlighting applications in oncological research (John et al., 1999).
properties
IUPAC Name |
methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5/c1-28(16-17-8-6-5-7-9-17)26-27-23-12-18(25(31)34-4)10-11-22(23)24(30)29(26)19-13-20(32-2)15-21(14-19)33-3/h5-15H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTYTSRSPWPBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate |
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